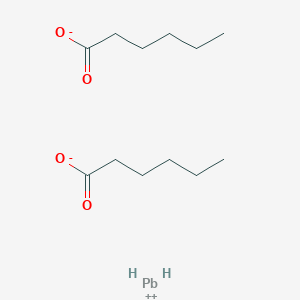
Hexanoate;lead(2+) dihydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoate;lead(2+) dihydride, also known as lead hexanoate or lead(II) hexanoate, is a chemical compound with the molecular formula Pb(C6H11O2)2. It is a white crystalline powder that is commonly used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Applications De Recherche Scientifique
Lead hexanoate has been used in scientific research as a catalyst in various chemical reactions. It has also been used as a precursor to synthesize Hexanoate;lead(2+) dihydride-containing compounds for use in electronic devices, such as solar cells and photodetectors.
Mécanisme D'action
The mechanism of action of Hexanoate;lead(2+) dihydride hexanoate is not well understood. However, it is believed to act as a Lewis acid catalyst, which can facilitate the formation of chemical bonds in various reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Hexanoate;lead(2+) dihydride hexanoate. However, it is known to be toxic and can cause harm to the environment and human health if not handled properly.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Hexanoate;lead(2+) dihydride hexanoate in lab experiments is its ability to act as a catalyst in various reactions. However, its toxicity and potential harm to the environment and human health are significant limitations.
Orientations Futures
Future research on Hexanoate;lead(2+) dihydride hexanoate could focus on finding safer alternatives to its use as a catalyst in chemical reactions. Additionally, research could explore the potential use of Hexanoate;lead(2+) dihydride hexanoate in electronic devices and other applications. Further investigation into the mechanism of action and toxicity of Hexanoate;lead(2+) dihydride hexanoate could also provide valuable insights into its use and potential risks.
Méthodes De Synthèse
Lead hexanoate can be synthesized by reacting Hexanoate;lead(2+) dihydride oxide with hexanoic acid in the presence of a solvent such as ethanol. The reaction produces Hexanoate;lead(2+) dihydride hexanoate and water. The resulting product can be purified through recrystallization.
Propriétés
Numéro CAS |
15773-53-2 |
|---|---|
Nom du produit |
Hexanoate;lead(2+) dihydride |
Formule moléculaire |
C12H22O4Pb |
Poids moléculaire |
437.50068 |
Nom IUPAC |
hexanoate;lead(2+) dihydride |
InChI |
InChI=1S/2C6H12O2.Pb.2H/c2*1-2-3-4-5-6(7)8;;;/h2*2-5H2,1H3,(H,7,8);;;/q;;+2;;/p-2 |
Clé InChI |
CGSAAYNFWHCUGW-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2] |
SMILES canonique |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2] |
Autres numéros CAS |
15773-53-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



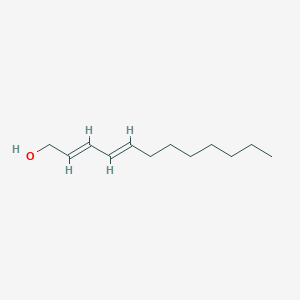
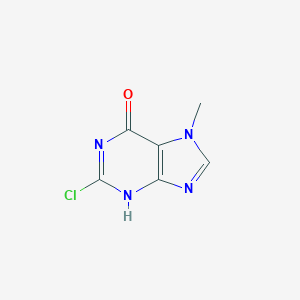
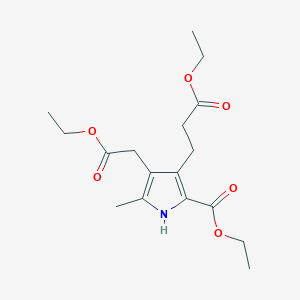
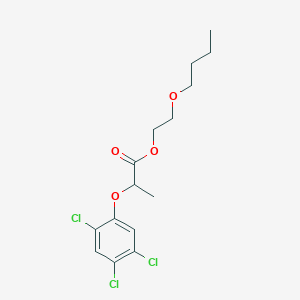
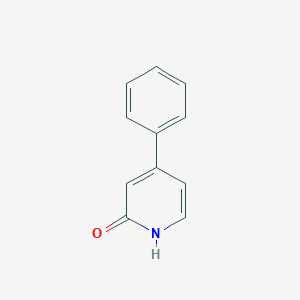
![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)
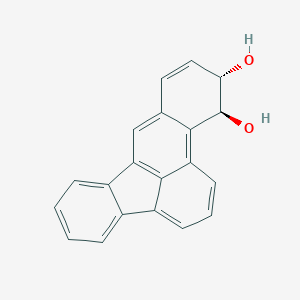
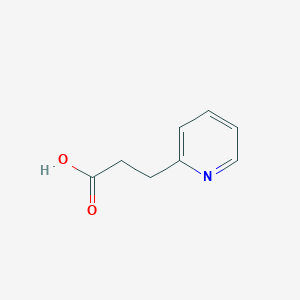
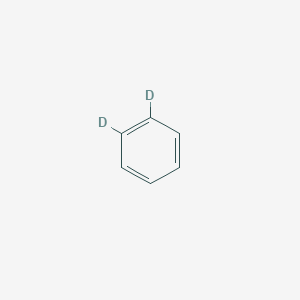
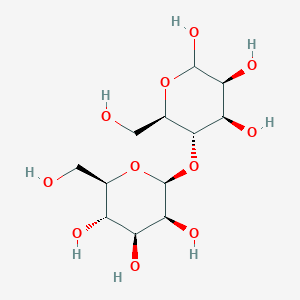
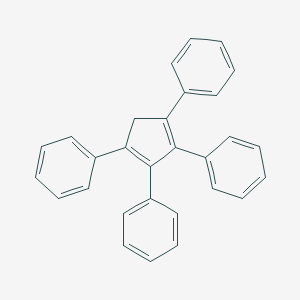
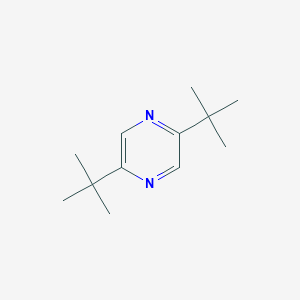
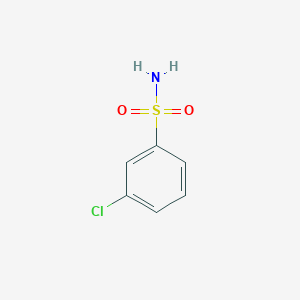
![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)